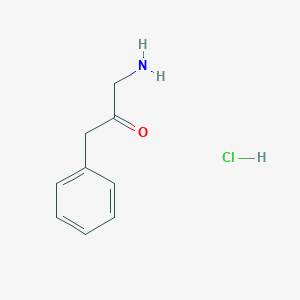

1-Amino-3-phenylpropan-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-amino-3-phenylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVQNSAIHJTFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535011 | |

| Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41173-00-6 | |

| Record name | 2-Propanone, 1-amino-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41173-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-phenylpropan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Amino-3-phenylpropan-2-one hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents computed data and outlines general, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating laboratory investigations.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. These values are primarily computationally derived and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |

| Molecular Weight | 185.65 g/mol | PubChem[1] |

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | PubChem[1] |

| CAS Number | 41173-00-6 | PubChem[1] |

| Computed XLogP3 | Not Available | |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 185.0607417 Da | PubChem[1] |

| Monoisotopic Mass | 185.0607417 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 128 | PubChem[1] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are general and may require optimization for this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[2] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[2]

Methodology: Capillary Method [3]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The sample should be well-compacted.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination

Aqueous solubility is a crucial parameter for drug development, influencing bioavailability and formulation.[5] The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[6]

Methodology: Shake-Flask Method [6]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For an amino ketone hydrochloride, both the amino group and the ketone moiety can influence its acidic/basic properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino groups have been deprotonated.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

References

- 1. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Amino-3-phenylpropan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-amino-3-phenylpropan-2-one hydrochloride (C₉H₁₂ClNO), a compound of interest in pharmaceutical research and organic synthesis. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 1-amino-3-phenylpropan-2-one;hydrochloride[1]

-

Molecular Formula: C₉H₁₂ClNO[1]

-

Molecular Weight: 185.65 g/mol [1]

-

CAS Number: 41173-00-6[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

The predicted mass spectrometry data for the parent compound, 1-amino-3-phenylpropan-2-one, is presented below. The fragmentation pattern of aminoketones often involves alpha-cleavage adjacent to the carbonyl group and the amino group.

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.09134 |

| [M+Na]⁺ | 172.07328 |

| [M-H]⁻ | 148.07678 |

| [M+NH₄]⁺ | 167.11788 |

| [M+K]⁺ | 188.04722 |

| [M+H-H₂O]⁺ | 132.08132 |

| [M]⁺ | 149.08351 |

| [M]⁻ | 149.08461 |

Data sourced from PubChemLite. These are predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| Phenyl-H | 7.20 - 7.40 | Multiplet | |

| -CH₂- (benzyl) | ~4.0 | Singlet | |

| -CH₂- (amino) | ~3.8 | Singlet | |

| -NH₃⁺ | Broad singlet |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C=O (Ketone) | 195 - 205 |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 125 - 130 |

| -CH₂- (benzyl) | 45 - 55 |

| -CH₂- (amino) | 40 - 50 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Ammonium salt) | 3000 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Ketone) | 1710 - 1730 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| N-H bend (Ammonium salt) | 1500 - 1600 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and elucidate the structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule. The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices due to the compound's polarity and the presence of exchangeable protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to homogeneity. A standard one-pulse ¹H NMR experiment is performed.

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Methodology:

-

Sample Preparation: As a solid hydrochloride salt, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-phenylpropan-2-one hydrochloride (CAS Number: 41173-00-6), a chemical intermediate of significant interest in synthetic organic chemistry. Due to its structural similarity to controlled substances, this compound is primarily utilized in forensic and research settings. This document details its chemical and physical properties, plausible synthetic routes, analytical characterization methods, and discusses its potential, though largely undocumented, biological significance. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate a potential synthetic workflow.

Introduction

This compound is a keto-amine that belongs to the phenethylamine class. Its core structure, featuring a phenyl group, a propane backbone, and an amino group, makes it a versatile building block in organic synthesis. Notably, it is a structural isomer of cathinone and a positional isomer of amphetamine, placing it in a class of compounds with potential psychoactive properties. However, publicly available research on the specific biological activity of this compound is scarce, suggesting its primary role as a synthetic precursor or an analytical standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 41173-00-6 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [1] |

| Synonyms | 1-Amino-3-phenyl-2-propanone HCl, Benzyl methyl ketone amine HCl | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 196-198 °C | Vendor Data |

| Solubility | Soluble in water | General Knowledge |

| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [1] |

| InChI | InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | [1] |

| InChIKey | MSVQNSAIHJTFHR-UHFFFAOYSA-N | [1] |

Synthesis

Hypothetical Synthesis Workflow

The proposed synthesis involves the alpha-amination of a protected P2P derivative followed by deprotection and salt formation.

Caption: A potential two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Bromo-3-phenylpropan-2-one (Intermediate)

-

Materials: Phenyl-2-propanone (1 mole), Bromine (1 mole), Glacial Acetic Acid.

-

Procedure:

-

Dissolve phenyl-2-propanone in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-bromo-3-phenylpropan-2-one.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 1-Bromo-3-phenylpropan-2-one (1 mole), Ammonia (excess), Diethyl ether, Hydrochloric acid (gas or concentrated solution).

-

Procedure:

-

Dissolve the purified 1-bromo-3-phenylpropan-2-one in a suitable organic solvent like diethyl ether.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent, while maintaining a low temperature.

-

Stir the reaction mixture for several hours at room temperature. The formation of ammonium bromide precipitate will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution or add a concentrated solution of hydrochloric acid.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold diethyl ether and dry it under vacuum to obtain this compound.

-

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Data | Source |

| ¹H NMR | Spectral data available | [2] |

| Mass Spectrometry | Predicted m/z values for various adducts available | [3] |

| Infrared Spectroscopy | Expected characteristic peaks for C=O, N-H, C-N, and aromatic C-H bonds | General Knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a critical tool for the structural elucidation of the compound. The expected signals would correspond to the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl and carbonyl groups, and the methylene protons adjacent to the amino group. The integration of these signals would confirm the number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 149.0841 g/mol for the free base.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the ketone (C=O) stretch, N-H stretching and bending vibrations for the primary amine, and characteristic peaks for the aromatic ring.

Biological Activity and Drug Development Applications

There is a significant lack of publicly available scientific literature detailing the biological activity, pharmacology, and toxicology of this compound. Its structural similarity to amphetamine and cathinone suggests a potential for psychoactive effects, likely through interaction with monoamine transporters (dopamine, norepinephrine, and serotonin). However, without experimental data, this remains speculative.

Given its status as a potential precursor in the synthesis of controlled substances, its primary application in a legitimate context is likely as a reference standard in forensic and analytical laboratories for the identification and quantification of illicitly synthesized drugs.

Logical Relationships in its Application

The logical flow for the use of this compound in a research or forensic context is depicted below.

Caption: Logical workflow for the synthesis and application of this compound.

Conclusion

This compound is a compound of interest primarily due to its chemical structure and its potential as a synthetic intermediate. While detailed information on its biological activity is not widely available, its properties and plausible synthetic routes can be inferred from related compounds. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and scientists working with this compound in a controlled and legitimate research or analytical setting. Further investigation into its pharmacological and toxicological profile is warranted to fully understand its potential effects.

Disclaimer: The synthesis of this compound may be subject to legal restrictions in some jurisdictions. All experimental work should be conducted in accordance with local laws and regulations and by qualified personnel in a controlled laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Amino-3-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-amino-3-phenylpropan-2-one hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages data from analogous compounds, outlines detailed experimental protocols for its characterization, and presents a computational workflow for theoretical analysis.

Molecular Structure and Physicochemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₂ClNO.[1] Its structure consists of a phenyl group attached to a propanone backbone, with an amino group at the first carbon position. The hydrochloride salt form enhances its stability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [1] |

| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [1] |

| InChI | InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | [1] |

Conformational Analysis

Table 2: Conformational Analysis Data of Amphetamine Hydrochloride (Analogous Compound)

| Torsional Angle | Conformer I | Conformer II | Conformer III |

| α₁ = ∠(C1-C2-C3-C4) | gauche+ | gauche+ | anti |

| α₂ = ∠(C2-C3-C4-N5) | gauche+ | anti | gauche- |

| Relative Population | High | Medium | Low |

Source: Adapted from conformational analysis of (S)-amphetamine hydrochloride.[2] The atom numbering is illustrative for the propane backbone.

The relative populations of different conformers are influenced by factors such as steric hindrance and intramolecular interactions. Computational modeling and spectroscopic methods are key to determining these preferences.

Experimental and Computational Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[3][4][5]

Experimental Protocol:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, water).

-

Slowly evaporate the solvent at a constant temperature.

-

Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to promote crystal growth.

-

Select a single crystal of suitable size (typically >0.1 mm) and quality for analysis.[3]

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of diffracted beams) using a detector.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6][7][8]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

-

-

Conformational Analysis:

-

Chemical Shifts: Analyze the chemical shifts of protons and carbons, as they are sensitive to the local electronic environment and can indicate conformational preferences.

-

Coupling Constants: Measure the three-bond proton-proton coupling constants (³JHH). The magnitude of these constants, analyzed using the Karplus equation, provides information about the dihedral angles.

-

Nuclear Overhauser Effect (NOE): Analyze NOESY or ROESY spectra to identify through-space interactions between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular modeling programs to calculate an ensemble of conformations that are consistent with the NMR data.

-

Computational Modeling (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and energetic properties of molecules, including their conformational preferences.[9][10][11][12][13]

Computational Protocol:

-

Conformational Search:

-

Generate a set of initial conformations by systematically rotating the rotatable bonds of 1-amino-3-phenylpropan-2-one.

-

Perform an initial geometry optimization of each conformer using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).

-

-

Geometry Optimization and Frequency Calculation:

-

For the low-energy conformers identified in the search, perform a full geometry optimization using a higher level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set).

-

Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative energies (Gibbs free energy) of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.

-

The inclusion of a solvent model (e.g., a continuum solvation model) is recommended to better simulate experimental conditions.[11][12]

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the experimental and computational analysis of the molecular conformation of this compound.

Caption: Experimental Workflow for Conformational Analysis.

Caption: Computational Workflow for Conformational Analysis.

References

- 1. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. users.cs.duke.edu [users.cs.duke.edu]

- 8. auremn.org.br [auremn.org.br]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Amino-3-phenylpropan-2-one Hydrochloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-phenylpropan-2-one hydrochloride is a phenethylamine derivative with close structural similarity to the cathinone class of compounds. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes a putative mechanism of action based on the well-established pharmacology of structurally related synthetic cathinones. It is hypothesized that this compound primarily acts as a monoamine transporter inhibitor and/or substrate, and potentially as a monoamine oxidase inhibitor. This document provides a detailed overview of these potential mechanisms, hypothetical quantitative data, and comprehensive experimental protocols to facilitate further investigation.

Introduction

This compound belongs to the beta-keto amphetamine family, a class of compounds known for their psychoactive and stimulant properties. The parent compound of this family, cathinone, is the primary psychoactive alkaloid found in the khat plant (Catha edulis)[1][2][3]. Synthetic cathinones have been shown to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters[2][4]. Given the structural analogy, it is highly probable that this compound shares a similar pharmacological profile. This guide will explore its presumed mechanism of action, focusing on its potential interactions with monoamine transporters and enzymes.

Hypothesized Mechanism of Action

The primary mechanism of action of this compound is likely twofold: interaction with monoamine transporters and potential inhibition of monoamine oxidase enzymes.

Interaction with Monoamine Transporters

The most probable mechanism of action is the compound's interaction with DAT, NET, and SERT. Synthetic cathinones can act as either "blockers" (inhibitors) of these transporters, preventing the reuptake of neurotransmitters from the synaptic cleft, or as "releasers" (substrates), which are transported into the presynaptic neuron and induce reverse transport of neurotransmitters[2].

-

Dopamine Transporter (DAT): Inhibition of DAT would lead to an accumulation of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling. This is a common mechanism for stimulant drugs and is associated with their reinforcing and psychomotor effects.

-

Norepinephrine Transporter (NET): Inhibition of NET would increase the synaptic concentration of norepinephrine, leading to sympathomimetic effects such as increased heart rate, blood pressure, and alertness.

-

Serotonin Transporter (SERT): Interaction with SERT could lead to increased synaptic serotonin levels, which may contribute to mood-altering and empathogenic effects.

The specific activity (blocker vs. releaser) and the selectivity for each transporter would determine the overall pharmacological profile of the compound.

Potential Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron[5][6]. Inhibition of these enzymes would lead to an increase in the cytosolic concentrations of dopamine, norepinephrine, and serotonin, making more neurotransmitter available for vesicular packaging and subsequent release[5][6]. Some psychoactive phenethylamines are known to possess MAO-inhibiting properties[7].

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is readily available, the following tables are presented as examples of how such data would be structured for clarity and comparative analysis. These values are for illustrative purposes only.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| This compound | TBD | TBD | TBD |

| Cocaine (Reference Blocker) | 150 | 50 | 200 |

| Amphetamine (Reference Releaser) | 30 | 10 | 2000 |

TBD: To Be Determined

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |

| This compound | TBD | TBD | TBD |

| Cocaine (Reference Blocker) | 200 | 80 | 300 |

| Amphetamine (Reference Releaser) | 50 | 20 | 3000 |

TBD: To Be Determined

Table 3: Monoamine Oxidase Inhibition (IC50, µM)

| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) |

| This compound | TBD | TBD |

| Moclobemide (Reference MAO-A Inhibitor) | 1.5 | >100 |

| Selegiline (Reference MAO-B Inhibitor) | >100 | 0.05 |

TBD: To Be Determined

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Monoamine Transporter Binding Assay

This assay determines the affinity of the compound for DAT, NET, and SERT.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, fluoxetine for SERT.

-

Test compound: this compound.

-

96-well microplates, scintillation fluid, and a microplate scintillation counter.

-

-

Protocol:

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determination of non-specific binding, add a high concentration of the respective non-specific inhibitor instead of the test compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.

-

Monoamine Transporter Uptake Assay

This assay measures the ability of the compound to inhibit the uptake of neurotransmitters into cells.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound: this compound.

-

Known transporter inhibitors for determining non-specific uptake.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Protocol:

-

Wash the cultured cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10 minutes).

-

Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).

-

Monoamine Oxidase Inhibition Assay

This assay determines the inhibitory potency of the compound against MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or a luminogenic substrate).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compound: this compound.

-

Reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B).

-

96-well microplates and a microplate reader (fluorometer or luminometer).

-

-

Protocol:

-

In a 96-well plate, add the MAO enzyme, assay buffer, and varying concentrations of the test compound.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate for a set time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (if necessary, depending on the substrate used).

-

Measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Hypothesized action on a dopaminergic synapse.

Experimental Workflows

References

- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 7. Feprosidnine - Wikipedia [en.wikipedia.org]

Unlocking Potential: A Technical Guide to 1-Amino-3-phenylpropan-2-one hydrochloride in Synthetic Chemistry and Drug Discovery

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on the core research applications of 1-Amino-3-phenylpropan-2-one hydrochloride. This compound is emerging as a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic potential.

This guide outlines the physicochemical properties of this compound, presents a generalized experimental protocol for its application in synthetic chemistry, and visualizes its role in the creation of novel compounds. While direct biological activity of this compound is not extensively documented, its utility as a precursor is a critical aspect of its research application.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. The following table summarizes its key characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |

| Molecular Weight | 185.65 g/mol | PubChem[1] |

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | PubChem[1] |

| CAS Number | 41173-00-6 | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | PubChem[1] |

| InChI Key | MSVQNSAIHJTFHR-UHFFFAOYSA-N | PubChem[1] |

Application in the Synthesis of Heterocyclic Compounds

The primary research application of this compound is as a key intermediate in the synthesis of complex heterocyclic compounds. Patent literature indicates its use in the development of novel molecules, including those with potential antiviral activity against the Hepatitis B virus.

The general mechanism involves the reaction of the primary amine group of this compound with a suitable coupling partner to form a new heterocyclic ring system. This approach is valuable for creating libraries of compounds for screening in drug discovery programs.

Generalized Experimental Protocol for Heterocycle Synthesis

The following is a generalized experimental protocol for the synthesis of a heterocyclic compound using this compound as a starting material. This protocol is based on procedures described in patent literature and should be adapted and optimized for specific target molecules.

Objective: To synthesize a substituted heterocyclic compound via condensation reaction.

Materials:

-

This compound

-

An appropriate dicarbonyl compound or its equivalent (e.g., a substituted glyoxal)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

A base (e.g., triethylamine, sodium bicarbonate) to neutralize the hydrochloride salt

-

Standard laboratory glassware and equipment for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in the chosen solvent.

-

Neutralization: Add the base to the solution to neutralize the hydrochloride salt and free the primary amine. Stir the mixture for a predetermined time at room temperature.

-

Addition of Reactant: To the stirred solution, add the dicarbonyl compound or its equivalent.

-

Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product but may include:

-

Removal of the solvent under reduced pressure.

-

Extraction with an organic solvent.

-

Washing with brine.

-

Drying over an anhydrous salt (e.g., sodium sulfate).

-

-

Purification: Purify the crude product using an appropriate method, such as column chromatography on silica gel or recrystallization, to obtain the desired heterocyclic compound.

-

Characterization: Characterize the final product using standard analytical techniques (e.g., NMR, mass spectrometry, IR spectroscopy) to confirm its structure and purity.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a heterocyclic compound using this compound.

Concluding Remarks

This compound is a valuable and versatile chemical intermediate. Its primary research application lies in its utility as a starting material for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. While the direct biological activities of this compound are not yet well-defined in publicly available literature, its role as a key building block in the creation of potentially therapeutic molecules is firmly established. Further research into the derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

1-Amino-3-phenylpropan-2-one Hydrochloride: A Technical Guide for Pharmaceutical Intermediates

Executive Summary: This document provides a comprehensive technical overview of 1-amino-3-phenylpropan-2-one hydrochloride (CAS: 41173-00-6), a pivotal intermediate in the pharmaceutical industry. Valued for its unique structural features, including a phenylpropanone backbone and a primary amine, this compound serves as a versatile building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system. This guide details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its applications in drug development, tailored for researchers, chemists, and professionals in the pharmaceutical field.

Introduction

This compound is a chemical compound of significant interest in medicinal chemistry and process development. Its structure is closely related to the essential amino acid phenylalanine, from which many biological signaling molecules are derived[1]. As an α-aminoketone, it possesses two reactive functional groups that allow for diverse chemical modifications, making it a valuable precursor for complex molecular architectures. It is particularly noted as an intermediate in the synthesis of amphetamine-related compounds and other bioactive molecules with applications in treating neurological disorders[2][3].

Physicochemical and Safety Data

The fundamental properties of this compound are crucial for its handling, characterization, and use in synthesis. These data are compiled from various chemical and safety databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [4] |

| CAS Number | 41173-00-6 | [4] |

| Molecular Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4][] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [4] |

| InChIKey | MSVQNSAIHJTFHR-UHFFFAOYSA-N | [4] |

| Appearance | White to off-white crystalline solid (Typical) | N/A |

| Melting Point | 150-154 °C (for a related compound) |[2] |

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | Code | Description | Reference |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][6] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[4][6] |

Synthesis Methodologies

The synthesis of this compound can be approached through various chemical routes. While specific proprietary methods may vary, a generalized pathway can be conceptualized from fundamental organic chemistry principles, often starting from readily available precursors like L-phenylalanine or acetophenone derivatives.

Generalized Chemical Synthesis Pathway

A common strategy for synthesizing α-aminoketones involves the controlled amination of an α-haloketone precursor, which can be derived from a corresponding ketone. An alternative conceptual pathway begins with a protected amino acid, such as L-phenylalanine, leveraging its inherent chirality and structure.

Experimental Protocol: Generalized Synthesis

The following protocol is a representative example based on common laboratory procedures for analogous transformations.

-

Bromination of Phenylacetone: Phenylacetone is dissolved in a suitable solvent like diethyl ether or acetic acid. A solution of bromine (1 equivalent) in the same solvent is added dropwise at 0-5°C with stirring. The reaction is monitored by TLC until the starting material is consumed.

-

Amination: The crude α-bromo-phenylacetone is carefully added to a solution of an aminating agent (e.g., an excess of aqueous ammonia or a hexamine solution) and stirred at room temperature. The reaction progress is monitored by HPLC or GC-MS.

-

Workup and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base.

-

Salt Formation: The crude 1-amino-3-phenylpropan-2-one free base is dissolved in a dry, non-polar solvent such as diethyl ether. A solution of hydrochloric acid in ether (or gaseous HCl) is added slowly with stirring until precipitation is complete.

-

Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a solvent system like ethanol/ether may be performed to achieve higher purity.

Table 3: Representative Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Reaction Temperature | 0°C to 60°C | Control reaction rate and minimize side products |

| Solvent | Ethanol, Isopropanol, Water, Diethyl Ether | Solubilize reactants and facilitate reaction |

| Catalyst | Acid/Base or Biocatalyst (e.g., Transaminase) | Increase reaction rate and/or selectivity |

| Pressure | Atmospheric or 0.3-1.5 MPa (for hydrogenation) | Dependent on reaction type (e.g., hydrogenation)[7] |

| Typical Yield | 70-90% (Varies by method) | Varies based on specific reagents and conditions |

Role in Pharmaceutical Drug Development

The primary value of this compound lies in its role as a versatile scaffold. Its functional groups are readily modified to build a library of derivatives, leading to the discovery and synthesis of various APIs.

Its structure is a key component for synthesizing compounds that act as central nervous system agents[3]. For instance, reduction of the ketone and/or modification of the amine group can lead to pharmacologically active phenethylamines or phenylpropanolamines, classes of drugs known for their stimulant and antidepressant effects.

Analytical and Quality Control Workflow

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A multi-step analytical workflow is typically employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the intermediate. A stability-indicating method is often developed to separate the main component from potential impurities and degradation products[8].

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile. The gradient may run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Sample Preparation: A known concentration of the hydrochloride salt is prepared in the mobile phase or a suitable diluent (e.g., water/acetonitrile).

-

Analysis: The sample is injected, and the peak area of the main component is used to calculate purity against a reference standard.

Table 4: Common Analytical Techniques and Their Purpose

| Technique | Purpose | Typical Observation |

|---|---|---|

| HPLC | Purity analysis and quantification | Purity typically ≥98% by area |

| GC-MS | Impurity profiling and identification | Detection of volatile impurities and confirmation of MW |

| ¹H-NMR / ¹³C-NMR | Structural confirmation | Chemical shifts and coupling patterns consistent with the proposed structure |

| FTIR | Functional group identification | Characteristic peaks for C=O (ketone), N-H (amine), and aromatic C-H bonds |

Conclusion

This compound stands out as a high-value intermediate in pharmaceutical synthesis. Its well-defined structure and dual reactivity offer a reliable and versatile starting point for the development of complex APIs, especially within the realm of CNS disorders. The continued optimization of its synthesis, including the exploration of greener biocatalytic routes, will further enhance its importance in the drug development pipeline. This guide provides the foundational technical knowledge required for its effective utilization in research and manufacturing settings.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-1-phenylpropan-1-one hydrochloride [myskinrecipes.com]

- 4. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-1-phenylpropan-2-one hydrochloride | C9H12ClNO | CID 2797003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Amino-3-phenylpropan-2-one Hydrochloride in Central Nervous System Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-phenylpropan-2-one hydrochloride, a close structural analog of cathinone, represents a molecule of significant interest in the field of central nervous system (CNS) research. While direct studies on this specific compound are limited, its chemical architecture places it within the broader class of synthetic cathinones, a group of psychoactive substances known for their potent stimulant effects. This technical guide provides a comprehensive overview of the anticipated role and pharmacological profile of this compound, drawing upon the extensive research conducted on its parent compounds and analogs. The guide will delve into its presumed mechanism of action, potential neurochemical effects, and the established experimental protocols for investigating such compounds. All quantitative data from related compounds are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its potential applications in neuroscience and drug development.

Introduction: Chemical Identity and Structural Context

This compound is a phenethylamine derivative characterized by a β-keto group, a defining feature of the cathinone family.[1] Its chemical structure suggests a high likelihood of interaction with monoamine transporters in the CNS, similar to other synthetic cathinones.[1][2] The hydrochloride salt form enhances its stability and solubility for experimental use.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol [3] |

| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride[3] |

| CAS Number | 41173-00-6[3] |

| Synonyms | 1-Amino-3-phenyl-2-propanone hydrochloride, 1-Amino-3-phenylacetone hydrochloride[3] |

Presumed Mechanism of Action in the Central Nervous System

Synthetic cathinones primarily exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Synthetic cathinones can act as either "releasers" or "blockers" of these transporters.[1][2]

-

Transporter Blockers (Cocaine-like): These compounds bind to the transporter protein, inhibiting the reuptake of monoamines and leading to their accumulation in the synapse.[4]

-

Transporter Substrates (Amphetamine-like): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a non-vesicular release of monoamines into the synapse.[1][4]

Given its structural simplicity, 1-Amino-3-phenylpropan-2-one is likely to act as a substrate at monoamine transporters, similar to cathinone and methcathinone.[1][5]

Quantitative Data: Monoamine Transporter Interactions of Related Compounds

Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones for Monoamine Transporters [6]

| Compound | DAT | NET | SERT |

| Cathinone | 154 | 36 | 3026 |

| Methcathinone | 133 | 55 | 3354 |

| Mephedrone | 127 | 148 | 913 |

| Methylone | 163 | 304 | 502 |

| MDPV | 2.4 | 3.6 | 3383 |

Table 2: Uptake Inhibition (IC50, nM) of Synthetic Cathinones in Rat Brain Synaptosomes [7]

| Compound | DAT | NET | SERT |

| Cathinone | 77 | 35 | 959 |

| Methcathinone | 78 | 49 | 1361 |

| Mephedrone | 467 | 335 | 5110 |

| Methylone | 643 | 510 | 5630 |

| MDPV | 4.3 | 2.6 | 2257 |

Experimental Protocols

Investigating the effects of novel psychoactive substances like this compound on the CNS requires a combination of in vitro and in vivo experimental approaches.

In Vitro Monoamine Transporter Inhibition Assays

These assays are fundamental for determining the potency and selectivity of a compound at DAT, NET, and SERT.

4.1.1 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporters.

-

Objective: To determine the binding affinity (Ki) of the test compound.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).

-

Glass fiber filters and a filtration manifold.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific inhibitor).

-

After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.[8]

-

4.1.2 Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

-

Objective: To determine the functional inhibitory potency (IC50) of the test compound.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Test compound.

-

Assay buffer.

-

-

Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 10 minutes at 37°C).

-

Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[9]

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insights into the in vivo neurochemical effects of a compound.[10][11]

-

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in response to the administration of the test compound.

-

Materials:

-

Rodents (rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).[12]

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis.

-

-

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[13][14] Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Administer the test compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the dialysate samples for neurotransmitter content using HPLC.

-

Express the results as a percentage change from baseline.

-

Potential Neurotoxic Effects

A significant concern with amphetamine and its analogs is their potential for neurotoxicity, particularly to dopaminergic and serotonergic neurons.[15][16] While some studies suggest that β-keto amphetamines (cathinones) may be less neurotoxic than their non-keto counterparts, they can still induce adverse cellular effects.[16][17][18] The mechanisms underlying the neurotoxicity of synthetic cathinones are thought to involve:

-

Oxidative Stress: Increased production of reactive oxygen and nitrogen species.[17][18]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and depletion of ATP.[17][18]

Further research is necessary to fully elucidate the neurotoxic potential of this compound.

Analytical Methodologies for Characterization

The unequivocal identification and quantification of synthetic cathinones in research and forensic settings are crucial. A variety of analytical techniques are employed for this purpose:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and thermally stable compounds.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of novel compounds.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Offers information about the functional groups present in a molecule.[20]

Conclusion and Future Directions

This compound, as a structural analog of cathinone, holds significant potential as a research tool for probing the structure-activity relationships of monoamine transporter ligands. While direct experimental data on this compound is currently lacking, the established knowledge of the synthetic cathinone class provides a strong framework for predicting its pharmacological profile. Future research should focus on the comprehensive in vitro and in vivo characterization of this compound to determine its precise mechanism of action, potency, selectivity, and neurotoxic potential. Such studies will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of synthetic cathinones and their impact on the central nervous system. This will be invaluable for the development of novel therapeutics for neurological and psychiatric disorders, as well as for informing public health and regulatory policies regarding new psychoactive substances.

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Microdialysis Education [microdialysis.com]

- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-ketoamphetamines: Window to the Neurotoxic Mechanisms of Methamphetamine - Donald Kuhn [grantome.com]

- 16. The pharmacology and neurotoxicology of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

1-Amino-3-phenylpropan-2-one hydrochloride as a precursor for novel compounds

Synthesis of Heterocyclic Compounds

Alpha-aminoketones are invaluable precursors for synthesizing a variety of nitrogen-containing heterocycles due to the presence of two reactive centers.

-

Imidazoles: The precursor can undergo cyclocondensation reactions. For instance, reaction with formamide or other one-carbon synthons can yield substituted imidazoles, which are prevalent scaffolds in medicinal chemistry.[1][2][3][4][5]

-

Pyrimidines: Condensation with amidines or other three-atom components can lead to the formation of pyrimidine rings.[6][7][8][9] These derivatives are known for their wide range of biological activities.

-

Oxazoles and Thiazoles: Reaction with appropriate reagents can also lead to the formation of oxazole and thiazole rings, further diversifying the potential library of compounds.[10][11]

Synthesis of Chiral Amino Alcohols

The ketone functionality can be stereoselectively reduced to produce chiral 1,2-amino alcohols. These motifs are crucial chiral auxiliaries and are present in many pharmaceutical compounds. The reduction can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation, allowing for control over the diastereoselectivity.[12]

N-Functionalization

The primary amino group provides a handle for further modification through N-alkylation, N-arylation, or acylation. This allows for the synthesis of a wide array of substituted β-aminoketones, which have been investigated for numerous pharmacological activities, including anticancer, antibacterial, and vasodilatory effects.

Visualizing Synthetic Potential

The following diagrams illustrate the central role of 1-amino-3-phenylpropan-2-one hydrochloride in generating chemical diversity.

Experimental Protocols

The following are representative, detailed protocols for key transformations.

Protocol 1: Synthesis of a 4-Benzyl-6-phenylpyrimidin-2-amine Derivative

This protocol describes a potential pathway to a pyrimidine derivative via cyclocondensation.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.86 g (10 mmol) of this compound and 0.96 g (10 mmol) of guanidine hydrochloride in 40 mL of absolute ethanol.

-

Slowly add a solution of sodium ethoxide, prepared by dissolving 0.46 g (20 mmol) of sodium in 20 mL of absolute ethanol, to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final pyrimidine derivative.

Protocol 2: Reduction to 1-Amino-3-phenylpropan-2-ol

This protocol details the reduction of the ketone to form the corresponding amino alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Sodium Hydroxide (2M)

Procedure:

-

Dissolve 1.86 g (10 mmol) of this compound in 50 mL of methanol in a 100 mL Erlenmeyer flask and cool the solution to 0 °C in an ice bath.

-

While stirring, add 0.45 g (12 mmol) of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 10 mL of 1M HCl.

-

Remove the methanol under reduced pressure.

-

Basify the remaining aqueous solution to pH ~10 with 2M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude amino alcohol.

-

Further purification can be achieved via column chromatography on silica gel if necessary.

Biological Activity of Derivatives

Derivatives of β-aminoketones, particularly Mannich bases, have demonstrated significant biological activities. While direct studies on derivatives of 1-amino-3-phenylpropan-2-one are limited, data from structurally analogous compounds provide a strong rationale for its use in drug discovery programs.

| Compound Class | Biological Activity | Potency Range (IC₅₀) |

| 1-Aryl-3-phenethylamino-1-propanones | Cytotoxicity against PC-3 human prostate cancer cells | 8.2 - 32.1 µM |

| 1-Aryl-3-phenethylamino-1-propanones | Inhibition of DNA Topoisomerase I | ~40-42% interference |

This data suggests that derivatives are promising candidates for development as anticancer agents, potentially acting through the inhibition of critical enzymes involved in DNA replication and repair.

Conclusion

This compound represents a powerful and underutilized precursor in synthetic organic chemistry. Its capacity to be transformed into diverse and complex molecular scaffolds, including heterocycles and chiral amino alcohols, makes it an ideal starting point for generating compound libraries for high-throughput screening. The demonstrated biological activity of related β-aminoketone structures, particularly in oncology, underscores the significant potential for discovering novel therapeutic agents derived from this versatile building block. Further exploration of its reactivity will undoubtedly open new avenues in drug discovery and development.

References

- 1. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 10. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Amino-3-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction